2-Amino-4-oxohexanoic acid hydrochloride
Overview
Description
2-Amino-4-oxohexanoic acid hydrochloride is a chemical compound with the CAS Number: 16631-46-2 . It has a molecular weight of 181.62 .
Molecular Structure Analysis
The molecular formula of this compound is C6H12ClNO3 . The InChI code and key, which provide a unique identifier for the compound, are also available .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 130-131 degrees Celsius .Scientific Research Applications
Synthesis and Experimental Studies
- Synthesis of Oxopyrimidines : 2-Amino-4-oxohexanoic acid hydrochloride plays a role in the synthesis of oxo-substituted pyrimidines. Specifically, hydrolysis of amino groups in 2,4-diaminopyrimidine systems, a method used for synthesizing oxopyrimidines, can yield 2-amino-4-oxopyrimidine isomers. This process was studied both experimentally and theoretically, providing insights into the chemistry of pyrimidine derivates (Teixidó et al., 2001).
Structural and Vibrational Studies
- Molecular Docking and Spectroscopic Studies : The compound has been the subject of molecular docking and vibrational studies, particularly in derivatives like 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid. These studies focus on the structural, electronic, and optical properties, contributing to understanding its reactivity and potential applications in materials science (Vanasundari et al., 2018).
Catalysis and Oxidation Studies
- Role in Chromium(VI) Oxidation : Research on the oxidation of certain pyrimidines with chromium(VI)–oxalic acid complex highlights the potential catalytic applications of this compound. This study sheds light on the kinetic behaviors and mechanistic insights of such chemical reactions, which could have implications in catalysis (Meenakshisundaram et al., 2007).
Biotechnological Applications
- White Biotechnology for Green Chemistry : This compound is also significant in biotechnological applications. It represents a novel building block in "White Biotechnology," part of sustainable "Green Chemistry." It is particularly valuable in creating functionalized compounds that are challenging to produce through classical chemical synthesis, offering new pathways for organic syntheses (Stottmeister et al., 2005).
Enantioselective Synthesis
- Enantioselective Synthesis in Asymmetric Catalysis : The derivative 2-aminocyclohexanol, linked to this compound, has been used for the enantioselective synthesis of various compounds. This demonstrates its relevance in asymmetric catalysis, contributing to the development of optically active substances (Schiffers et al., 2006).
Safety and Hazards
properties
IUPAC Name |
2-amino-4-oxohexanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-2-4(8)3-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYVZHOJGJSWOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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